molecular formula C11H20N3OP B14660451 Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- CAS No. 41657-19-6

Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino-

Cat. No.: B14660451
CAS No.: 41657-19-6
M. Wt: 241.27 g/mol
InChI Key: LXCIHXPVYQKJAG-UHFFFAOYSA-N
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Description

Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- is a complex organic compound with the molecular formula C9H18N3OP It is known for its unique structure, which includes aziridine rings and a phosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of aziridine derivatives with phosphine oxides. One common method includes the reaction of tris(2-methyl-1-aziridinyl)phosphine oxide with diallylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 25°C to 90°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with different substituents.

    Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the aziridine rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different phosphine oxides, while substitution reactions can produce various substituted aziridines.

Scientific Research Applications

Phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s aziridine rings are of interest for their potential use in DNA cross-linking studies.

    Medicine: Research is ongoing into its potential as a chemotherapeutic agent due to its ability to form cross-links with DNA.

    Industry: It is used in the production of flame-retardant materials and as a chemosterilant.

Mechanism of Action

The mechanism of action of phosphine oxide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings can react with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is being explored for its potential use in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methyl-1-aziridinyl)phosphine oxide: Similar structure but lacks the diallylamino group.

    Trimethylaziridinylphosphine oxide: Contains three aziridine rings but different substituents.

Properties

CAS No.

41657-19-6

Molecular Formula

C11H20N3OP

Molecular Weight

241.27 g/mol

IUPAC Name

N-[aziridin-1-yl-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C11H20N3OP/c1-4-6-12(7-5-2)16(15,13-8-9-13)14-10-11(14)3/h4-5,11H,1-2,6-10H2,3H3

InChI Key

LXCIHXPVYQKJAG-UHFFFAOYSA-N

Canonical SMILES

CC1CN1P(=O)(N2CC2)N(CC=C)CC=C

Origin of Product

United States

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